5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
Description
5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a chloromethyl group at position 5 and a methyl group at position 4. This compound is of interest in medicinal and synthetic chemistry due to its structural resemblance to bioactive imidazothiazole derivatives, such as levamisole, a known anthelmintic and immunomodulatory agent .
Properties
IUPAC Name |
5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S.ClH/c1-5-6(4-8)10-2-3-11-7(10)9-5;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHOQEXHWIYGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351659-19-2 | |
| Record name | 5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-chloromethylthiazole with a suitable imidazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl moiety (-CH<sub>2</sub>Cl) serves as a key reactive site for nucleophilic substitution reactions:
Reaction with Amines
In the synthesis of noscapine derivatives, the chloromethyl group undergoes nucleophilic displacement with thiazole amines. For example:
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Conditions : K<sub>2</sub>CO<sub>3</sub>, KI, acetone, reflux (4 h)
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Product : Formation of (S)-7-((2-aminothiazol-4-yl)methoxy)-6-methoxy-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro- dioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one (9 ) via SN2 mechanism .
Alkylation of Heterocycles
The compound acts as an alkylating agent in the synthesis of imidazolothiazole derivatives. For instance:
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Example : Reaction with tert-butyl oxazole derivatives under basic conditions yields urea-linked imidazolothiazole compounds (e.g., 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-(6-methylimidazo[2,1-b] benzothiazol-2-yl)phenyl]urea) .
Cyclization Reactions
The imidazo[2,1-b]thiazole core participates in cyclization processes to form fused heterocyclic systems:
Formation of Thiazolo[3,2-a]benzimidazoles
Under acidic conditions (e.g., HBr), intermediates derived from 5-(chloromethyl)-6-methylimidazo[2,1-b] thiazole hydrochloride cyclize to yield bromoethyl-substituted thiazolo[3,2-a]benzimidazoles .
| Parameter | Value |
|---|---|
| Reagent | HBr (hydrobromic acid) |
| Intermediate | 3-Acetyl-1-acetoxypropylmercaptobenzimidazole (18 ) |
| Product | 2-Bromoethyl-3-methylthiazolo[3,2-a]benzimidazole (19 ) |
Functionalization via Cross-Coupling
The compound’s aromatic system enables further functionalization:
Suzuki-Miyaura Coupling
While not explicitly documented for this compound, analogous imidazo[2,1-b]thiazoles undergo palladium-catalyzed cross-coupling with aryl boronic acids to introduce aryl groups at the C2 position .
Hydrolysis and Oxidation
The chloromethyl group can be hydrolyzed to a hydroxymethyl derivative under controlled conditions:
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Expected Pathway : Treatment with aqueous NaOH or AgNO<sub>3</sub> may yield 5-(hydroxymethyl)-6-methylimidazo[2,1-b] thiazole, though direct evidence requires further validation .
Spectral and Physicochemical Data
Key properties from PubChem Lite :
-
Molecular Formula : C<sub>7</sub>H<sub>7</sub>ClN<sub>2</sub>S
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SMILES : CC1=C(N2C=CSC2=N1)CCl
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Predicted Collision Cross Section (CCS) :
Adduct m/z CCS (Ų) [M+H]<sup>+</sup> 187.00913 135.4 [M+Na]<sup>+</sup> 208.99107 149.2
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the imidazo[2,1-b]thiazole scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thiazole moiety has been linked to the inhibition of various cancer cell lines by interfering with cellular proliferation and inducing apoptosis. Studies have shown that derivatives of imidazo[2,1-b]thiazoles can selectively target cancer cells while sparing normal cells.
- Case Study : A study demonstrated that certain analogues of imidazo[2,1-b]thiazoles exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Research indicates that some derivatives have IC50 values lower than traditional anti-inflammatory drugs like Naproxen .
- In Vivo Studies : In animal models, 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride demonstrated a reduction in carrageenan-induced paw edema, suggesting effective anti-inflammatory action .
Drug Development
The unique structural features of this compound make it a candidate for drug development:
- Lead Compound : Its ability to modulate biological pathways positions it as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.
- Synthetic Modifications : Researchers are exploring various substitutions on the thiazole and imidazole rings to enhance potency and selectivity against specific targets .
Potential in Antimicrobial Research
Emerging studies suggest that compounds with similar structures may possess antimicrobial properties:
- Antibacterial Activity : Preliminary investigations have shown that thiazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Summary of Findings
The applications of this compound are diverse and promising. Its anticancer and anti-inflammatory activities position it as a significant compound in medicinal chemistry. Ongoing research into its pharmacological properties may lead to new therapeutic strategies in treating various diseases.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the chloromethyl group allows for covalent bonding with nucleophilic sites on biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares its imidazo[2,1-b][1,3]thiazole backbone with several derivatives but differs in substituent type and position:
Physical Properties
Biological Activity
5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound that integrates both imidazole and thiazole rings, making it a subject of interest in medicinal chemistry. This compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C7H8ClN2S
- Molecular Weight : Approximately 186.67 g/mol
- Structure : The compound features a chloromethyl group attached to a methyl-substituted imidazo-thiazole framework.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazoles possess significant antimicrobial properties. The presence of the chloromethyl group enhances the compound's ability to interact with biological macromolecules, which may contribute to its efficacy against bacteria and fungi .
- Anticancer Properties : Preliminary data suggest that this compound may inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. Specific studies have highlighted its potential to induce apoptosis in cancer cells through interactions with proteins involved in cell proliferation pathways .
Antimicrobial Studies
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of various imidazo[2,1-b][1,3]thiazole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against several strains of bacteria and fungi. For example:
| Strain Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .
Anticancer Research
In another study focusing on anticancer activity, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions with biological nucleophiles such as amino acids and nucleotides, potentially leading to the formation of reactive intermediates that can disrupt cellular functions.
- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors involved in cell signaling pathways related to growth and apoptosis. This interaction may modulate downstream signaling cascades critical for cancer progression and microbial resistance .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- Molecular Docking : Models interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to predict antimicrobial potential .
- QSAR Modeling : Correlates structural features (e.g., Cl substituent electronegativity) with activity trends observed in imidazothiazole analogs .
How can researchers resolve contradictions in spectral data during characterization?
Advanced Research Question
- Comparative Analysis : Cross-reference experimental NMR/IR data with literature values for structurally related imidazothiazoles (e.g., levamisole derivatives) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals .
- Dynamic NMR : Resolve conformational dynamics (e.g., ring puckering) that cause spectral broadening .
What are the key solubility and stability considerations for handling this compound?
Basic Research Question
- Solubility : The hydrochloride salt is typically soluble in polar solvents (e.g., water, methanol) but insoluble in non-polar solvents (e.g., hexane) .
- Stability : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the chloromethyl group .
- pH Sensitivity : Avoid strong bases to prevent dehydrochlorination; neutral or slightly acidic conditions (pH 4–6) are ideal .
What strategies enhance the bioactivity of imidazothiazole derivatives through structural modification?
Advanced Research Question
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to improve antimicrobial activity .
- Ring Expansion : Replace the thiazole ring with a 1,3,4-thiadiazole to alter pharmacokinetic properties .
- Prodrug Design : Mask the chloromethyl group with labile esters to enhance bioavailability .
How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
The chloromethyl group (-CH₂Cl) acts as a reactive site for:
- Nucleophilic Displacement : Substitution with amines or thiols to generate derivatives for SAR studies .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to expand structural diversity .
Kinetic studies (e.g., monitoring reaction rates via HPLC) quantify substituent effects on reactivity .
What analytical challenges arise in quantifying this compound in biological matrices?
Advanced Research Question
- Matrix Interference : Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from proteins/lipids .
- Detection Limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for low-concentration samples .
- Metabolite Identification : High-resolution mass spectrometry (HRMS) distinguishes parent compounds from degradation products .
How are mechanistic studies conducted for reactions involving this compound?
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps .
- Trapping Intermediates : Use low-temperature NMR or cryogenic X-ray to isolate transient species (e.g., carbocations) .
- Computational Modeling : Transition state analysis via Gaussian software validates proposed reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
